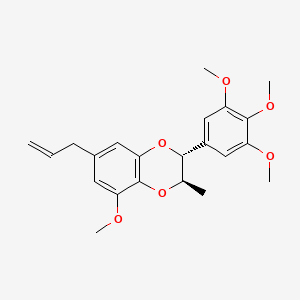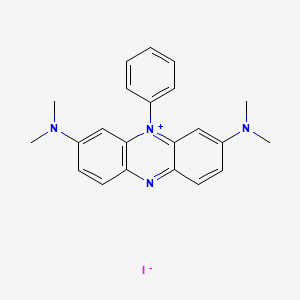
1-(3-Bromoprop-1-EN-1-YL)pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromoprop-1-EN-1-YL)pyridin-1-ium bromide is an organic compound that features a bromine atom attached to a propene group, which is further connected to a pyridinium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromoprop-1-EN-1-YL)pyridin-1-ium bromide can be synthesized through the reaction of 3-bromoprop-1-ene with pyridine under specific conditions. The reaction typically involves the use of a solvent such as dichloromethane and may require a catalyst to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromoprop-1-EN-1-YL)pyridin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bond in the propene group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form epoxides or reduction to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or alcohols.
Addition Reactions: Reagents such as bromine, hydrogen gas, and acids are used. These reactions may require catalysts like palladium or platinum.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Addition Reactions: Products include dibromo derivatives, hydrogenated alkanes, or halogenated compounds.
Oxidation and Reduction Reactions: Products include epoxides or reduced alkanes.
Aplicaciones Científicas De Investigación
1-(3-Bromoprop-1-EN-1-YL)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromoprop-1-EN-1-YL)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyridinium ion play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s effects are mediated through covalent or non-covalent interactions with the target molecules.
Comparación Con Compuestos Similares
Propargyl bromide: An organic compound with a similar bromine substituent but different structural features.
Allyl bromide: Another brominated compound with a different alkene group.
Bromoacetone: A brominated ketone with distinct reactivity.
Uniqueness: 1-(3-Bromoprop-1-EN-1-YL)pyridin-1-ium bromide is unique due to its combination of a bromine atom, a propene group, and a pyridinium ion
Propiedades
Número CAS |
138617-70-6 |
|---|---|
Fórmula molecular |
C8H9Br2N |
Peso molecular |
278.97 g/mol |
Nombre IUPAC |
1-(3-bromoprop-1-enyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C8H9BrN.BrH/c9-5-4-8-10-6-2-1-3-7-10;/h1-4,6-8H,5H2;1H/q+1;/p-1 |
Clave InChI |
NPFXTWFGZLUEHQ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=[N+](C=C1)C=CCBr.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


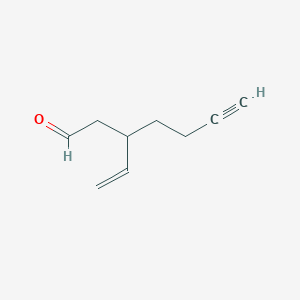
![[3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid](/img/structure/B14288100.png)

![4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14288107.png)

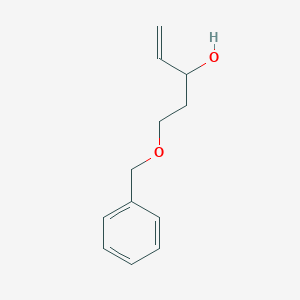

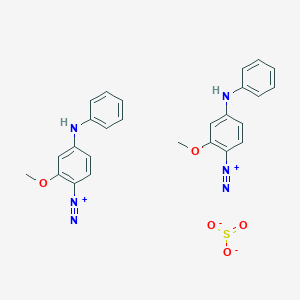
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate](/img/structure/B14288147.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)
![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)

